

# 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid chemical properties

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## Compound of Interest

Compound Name: 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid

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## Technical Guide: 4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available public information on **4-Methoxy-3,3-dimethyl-4-oxobutanoic acid**. It should be noted that detailed experimental data for this specific compound is limited in peer-reviewed literature and public databases. The information provided herein is intended for research and informational purposes.

## Compound Identification and Core Properties

**4-Methoxy-3,3-dimethyl-4-oxobutanoic acid** is a mono-ester derivative of 2,2-dimethylsuccinic acid. It belongs to the class of dicarboxylic acid monoesters.

## Chemical Identifiers

Identifier	Value
IUPAC Name	4-methoxy-3,3-dimethyl-4-oxobutanoic acid[1]
CAS Number	32980-26-0[1]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>4</sub> [1]
Synonyms	1-Methyl 2,2-dimethylsuccinate, 2,2-Dimethylsuccinic acid 1-methyl ester, 3-Carbomethoxy-3-methylbutanoic Acid[1]

## Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of the compound. Experimental data is sparse, and many values are computationally predicted.

Property	Value	Source
Molecular Weight	160.17 g/mol	PubChem (Computed)[1]
Boiling Point	256 °C at 760 mmHg	Crysdot LLC[2]
XLogP3	0.5	PubChem (Computed)[1]
Topological Polar Surface Area	63.6 Å <sup>2</sup>	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)
Hydrogen Bond Acceptor Count	4	PubChem (Computed)
Rotatable Bond Count	4	PubChem (Computed)
Complexity	171	PubChem (Computed)[1]

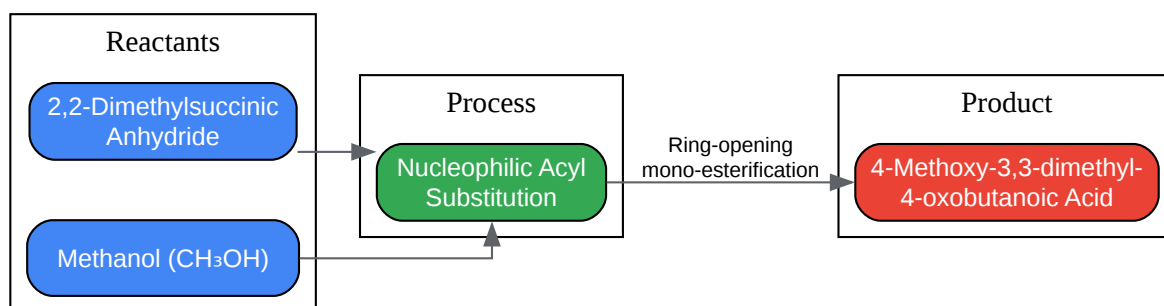
## Synthesis and Reactivity

### Proposed Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of **4-Methoxy-3,3-dimethyl-4-oxobutanoic acid** is not readily available in the surveyed literature. However, a plausible and

common method for the synthesis of such succinic acid monoesters involves the selective mono-esterification of the corresponding anhydride.

The proposed pathway is the nucleophilic acyl substitution reaction of 2,2-dimethylsuccinic anhydride with methanol. This reaction typically proceeds under mild conditions, often with gentle heating or at room temperature, and can be catalyzed by a base or an acid.



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Caption: Proposed synthesis workflow for **4-Methoxy-3,3-dimethyl-4-oxobutanoic acid**.

## Spectroscopic and Analytical Data

### Mass Spectrometry

While experimental mass spectra are not widely published, predicted collision cross-section (CCS) data provides theoretical  $m/z$  values for various adducts.

Adduct	$m/z$ (Predicted)
$[M+H]^+$	161.08084
$[M+Na]^+$	183.06278
$[M-H]^-$	159.06628
$[M+NH_4]^+$	178.10738
$[M]^+$	160.07301

Data sourced from PubChemLite (predicted).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR spectra are not available in public databases. Based on the chemical structure, the following characteristic signals would be expected:

- $^1\text{H}$ -NMR:
  - A singlet corresponding to the six protons of the two geminal methyl groups ( $\text{C}(\text{CH}_3)_2$ ).
  - A singlet for the two protons of the methylene group ( $-\text{CH}_2-$ ).
  - A singlet for the three protons of the methoxy group ( $-\text{OCH}_3$ ).
  - A broad singlet for the acidic proton of the carboxylic acid group ( $-\text{COOH}$ ), which is exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$ -NMR:
  - Signals for the two equivalent geminal methyl carbons.
  - A signal for the quaternary carbon.
  - A signal for the methylene carbon.
  - A signal for the methoxy carbon.
  - Two distinct signals for the carbonyl carbons of the ester and the carboxylic acid.

## Infrared (IR) Spectroscopy

An experimental IR spectrum is not available. The key vibrational frequencies expected would be:

- A broad O-H stretching band for the carboxylic acid, typically in the range of  $3300\text{--}2500\text{ cm}^{-1}$ .
- C-H stretching bands for the methyl and methylene groups, typically just below  $3000\text{ cm}^{-1}$ .

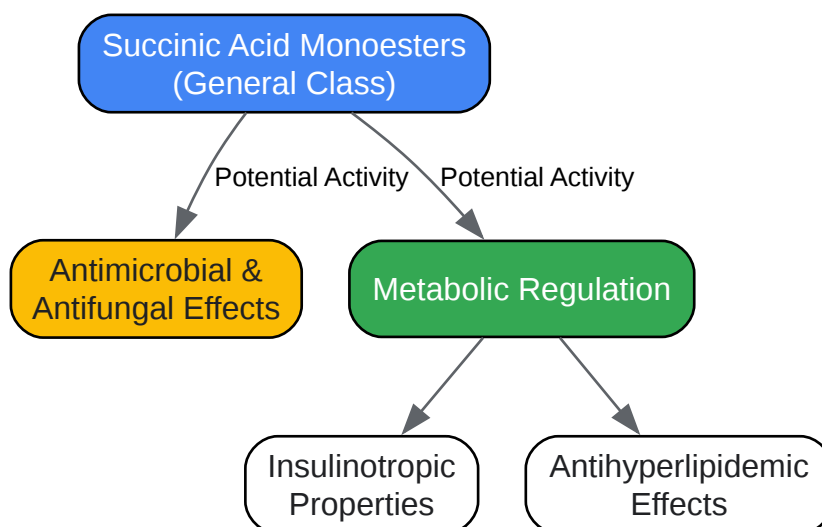
- A sharp C=O stretching band for the ester carbonyl, typically around 1735-1750  $\text{cm}^{-1}$ .
- A C=O stretching band for the carboxylic acid carbonyl, typically around 1700-1725  $\text{cm}^{-1}$ .
- C-O stretching bands for the ester and carboxylic acid groups.

## Biological Activity and Potential Applications

There is no specific biological activity data reported for **4-Methoxy-3,3-dimethyl-4-oxobutanoic acid**. However, studies on structurally related succinic acid monoesters have indicated potential biological activities that may warrant investigation for this compound.

- **Antimicrobial and Antifungal Activity:** Various monoesters derived from succinic anhydride have been shown to exhibit activity against fungal strains like *C. albicans* and *A. niger*, and bacterial strains such as *E. coli*. The efficacy of these compounds is often dependent on the nature of the substituents on the ester group.
- **Metabolic Regulation:** Succinic acid monoethyl ester has been investigated as a potential insulinotropic agent for non-insulin dependent diabetes mellitus. Studies in diabetic rat models showed that it could reduce plasma glucose, increase plasma insulin, and have a positive effect on lipid profiles and peroxidation, suggesting antihyperlipidemic and antiperoxidative effects.

These findings suggest that **4-Methoxy-3,3-dimethyl-4-oxobutanoic acid** could be a candidate for screening in antimicrobial and metabolic disorder research programs.



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Caption: Potential biological activities based on related succinic acid monoesters.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Methoxy-3,3-dimethyl-4-oxobutanoic acid** is classified with the following hazards:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

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## References

- 1. 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid | C<sub>7</sub>H<sub>12</sub>O<sub>4</sub> | CID 15039565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]
- To cite this document: BenchChem. [4-Methoxy-3,3-dimethyl-4-oxobutanoic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030648#4-methoxy-3-3-dimethyl-4-oxobutanoic-acid-chemical-properties]

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